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Introduction

Tasurgratinib (formerly known as E7090), developed by Eisai Co., Ltd., is an orally active,
small-molecule inhibitor of fibroblast growth factor receptors (FGFRSs) 1, 2, and 3.[1][2][3][4] It
represents a significant advancement in the targeted therapy of cancers harboring FGFR
genetic alterations. This technical guide provides an in-depth overview of the discovery,
preclinical development, and clinical evaluation of tasurgratinib, with a focus on its mechanism
of action, anti-tumor activity, and key experimental methodologies. Tasurgratinib recently
received its first approval in Japan for the treatment of unresectable biliary tract cancer with
FGFR2 gene fusion that has progressed after chemotherapy.[1][2][5]

Discovery and Mechanism of Action

Discovered at Eisai's Tsukuba Research Laboratories, tasurgratinib is a novel tyrosine kinase
inhibitor.[3][6][7] A key distinguishing feature of tasurgratinib is its unique binding mode to the
FGFR kinase domain. Co-crystal structure analysis with FGFR1 revealed that tasurgratinib
binds to both the ATP-binding site and a neighboring allosteric region, adopting an Asp-Phe-Gly
(DFG)-"in" conformation.[8][9][10] This "Type V" binding mode, characterized by rapid
association and slow dissociation kinetics, is believed to contribute to its potent and selective
inhibitory activity.[6]

Signaling Pathway
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Tasurgratinib exerts its anti-tumor effects by inhibiting the FGFR signaling pathway. Aberrant
FGFR signaling, driven by gene fusions, mutations, or amplifications, is a known driver of cell
proliferation, survival, migration, and angiogenesis in various cancers.[3][6] By blocking the
kinase activity of FGFR1, 2, and 3, tasurgratinib effectively downregulates downstream
signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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